4-CF3-Tpp-DC, or 4-trifluoromethyl-triphenylphosphonium dodecyl sulfate, is a specialized compound primarily utilized in biochemical applications. It is classified as a mitochondriotropic carrier, which means it can selectively target and accumulate in mitochondria without inducing mitochondrial depolarization or cell death in various cell types, including C2C12 cells. This unique property makes it an important tool in mitochondrial research and therapeutic applications.
The synthesis of 4-CF3-Tpp-DC typically involves the reaction of triphenylphosphine with trifluoromethyl halides under controlled conditions. One effective method includes stirring the reactants at elevated temperatures (around 110 °C) for several hours. This process can be optimized using solvents such as dichloromethane or acetonitrile to enhance yield and purity.
The molecular structure of 4-CF3-Tpp-DC features a triphenylphosphonium core with a trifluoromethyl group attached to one of the phenyl rings. The compound's structural formula can be represented as follows:
4-CF3-Tpp-DC participates in various chemical reactions primarily involving electrophilic substitution due to the presence of the trifluoromethyl group. These reactions can include:
The reactivity of 4-CF3-Tpp-DC can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, using polar aprotic solvents can facilitate nucleophilic attacks on the phosphonium center.
The mechanism by which 4-CF3-Tpp-DC functions as a mitochondriotropic carrier involves its accumulation in the mitochondrial matrix through selective permeability. Once inside, it can influence mitochondrial function without causing depolarization:
Research indicates that 4-CF3-Tpp-DC does not induce significant cytotoxic effects on C2C12 cells, highlighting its potential for safe applications in cellular studies.
4-CF3-Tpp-DC has significant scientific uses, particularly in:
Mitochondriotropic compounds exploit physiological differences between normal and cancerous cells for organelle-specific drug delivery. The primary design leverages lipophilic cations, with triphenylphosphonium (TPP) being the most extensively characterized vector. TPP’s efficacy stems from its unique physicochemical properties: a large hydrophobic surface area from three phenyl rings and a centralized positive charge on the phosphorus atom. This structure enables traversal across phospholipid bilayers via a two-step enrichment process:
Lipophilicity, quantified by the calculated partition coefficient (clog P), critically influences membrane permeability. As shown in Table 1, TPP exhibits a clog P of 6.29—significantly higher than other lipophilic cations like rhodamine (clog P = 4.93) or quinolinium (clog P = −2.82). This high lipophilicity allows TPP-conjugated compounds to penetrate hydrophobic membrane cores with low activation energy, circumventing aqueous solubility limitations [1].
Table 1: Lipophilicity and Structural Features of Mitochondriotropic Cations
Compound | Structure | clog P |
---|---|---|
Triphenylphosphonium | Three phenyl rings, central P⁺ | 6.29 |
Rhodamine | Xanthene derivative | 4.93 |
Quinolinium | Bicyclic aromatic nitrogen cation | −2.82 |
Diphenyliodonium | Two phenyl rings, central I⁺ | 2.66 |
The trifluoromethyl (−CF₃) group is a strategic modifier in medicinal chemistry due to its distinct electronic and steric properties:
In mitochondria-targeted agents, −CF₃ groups are typically positioned at the para-position of TPP phenyl rings. This placement maximizes electronic modulation of the phosphonium center while maintaining optimal clog P for membrane traversal.
4-Trifluoromethyl-triphenylphosphonium-dodecane (4-CF3-TPP-DC) exemplifies a rationally designed mitochondriotropic carrier. Its structure comprises:
Table 2: Key Properties of 4-CF3-TPP-DC
Property | Role in Mitochondrial Targeting |
---|---|
Enhanced Lipophilicity | Higher clog P vs. unmodified TPP, improving diffusion through phospholipid bilayers. |
Electron Modulation | −CF₃ group stabilizes the phosphonium center, potentially augmenting membrane potential-driven uptake. |
Chemical Inertness | Lacks intrinsic bioactivity, serving as a "silent" carrier for conjugated payloads. |
4-CF3-TPP-DC capitalizes on the amplified mitochondrial membrane potential in cancer cells, which drives its selective accumulation. Once localized, the stable C−F bonds resist enzymatic degradation, enabling sustained release of conjugated drugs within the organelle. This inertness is critical for studying mitochondrial trafficking without confounding pharmacological effects [1] [2].
Figure 1: Proposed Mitochondrial Localization Mechanism of 4-CF3-TPP-DC
[Extracellular Space] | 1. Passive Diffusion via Plasma Membrane (Driven by high clog P) | [Cytoplasm] | 2. Electrophoretic Transport to Mitochondria (Driven by ΔΨm = −180 mV) | [Mitochondrial Matrix]
This carrier exemplifies the synergy between trifluoromethyl motifs and mitochondriotropic design principles, offering a template for organelle-specific drug delivery systems.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3